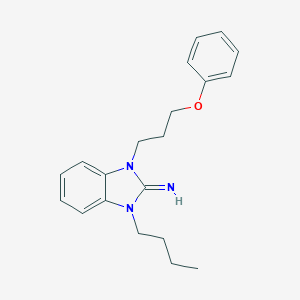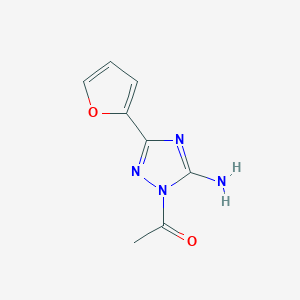
2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicine. This compound is a benzimidazole derivative that has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole is not fully understood. However, it has been hypothesized that this compound acts by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
2-(Methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9). It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole in lab experiments is its potential to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different experimental settings.
Future Directions
There are several future directions for the research on 2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole. One potential direction is to study its efficacy in different animal models of diseases such as cancer and arthritis. Another direction is to investigate its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of this compound and to identify its potential targets in different diseases.
Conclusion:
In conclusion, 2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole is a chemical compound that has shown promising results in various scientific studies. It has potential applications in the field of medicine due to its anti-inflammatory, anti-tumor, and anti-viral properties. Although its mechanism of action is not fully understood, further research is needed to explore its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole involves the reaction of 2-aminobenzimidazole with 2-phenoxyethyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with paraformaldehyde and methanol to obtain the final compound.
Scientific Research Applications
2-(Methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also shown promising results in the treatment of various diseases such as cancer, arthritis, and viral infections.
properties
IUPAC Name |
2-(methoxymethyl)-1-(2-phenoxyethyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-20-13-17-18-15-9-5-6-10-16(15)19(17)11-12-21-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDWLEVMRWIGKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

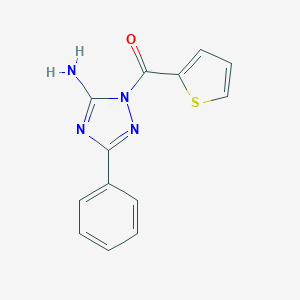
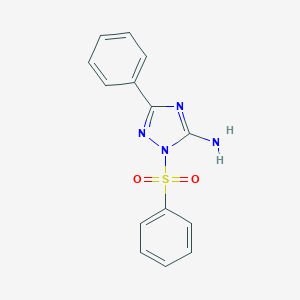

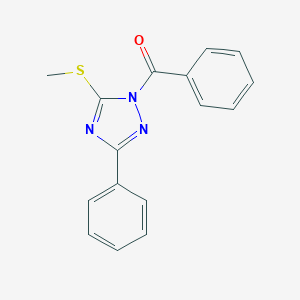
![1-[(4-chlorophenyl)sulfonyl]-5-(methylthio)-3-phenyl-1H-1,2,4-triazole](/img/structure/B379266.png)
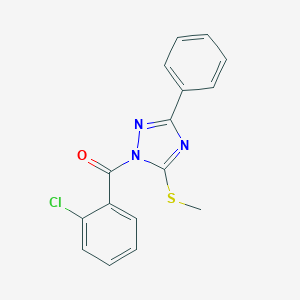

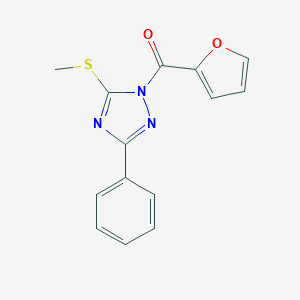
![5-(4-Chloro-phenyl)-2-methanesulfonyl-2H-[1,2,4]triazol-3-ylamine](/img/structure/B379272.png)
![3-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B379273.png)

